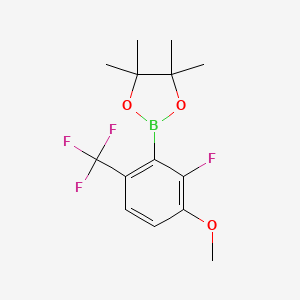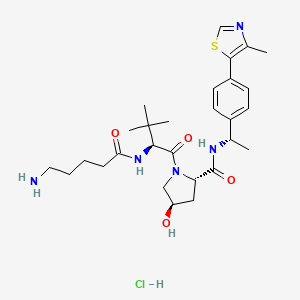![molecular formula C13H8BrFO B14026856 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8BrFO It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of biphenyl derivatives. For instance, 4-Bromo-2-fluorobiphenyl can be synthesized by brominating 2-fluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The aldehyde group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The biphenyl core can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-methanol.
科学的研究の応用
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine, fluorine, and aldehyde groups can influence its reactivity and binding affinity to these targets. The exact pathways involved would vary based on the specific bioactive compound it is used to synthesize .
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobiphenyl: Lacks the aldehyde group but shares the bromine and fluorine substitutions.
4-Bromo-2,5-difluorobiphenyl: Contains an additional fluorine atom.
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the biphenyl core.
Uniqueness
4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of both bromine and fluorine atoms, along with the aldehyde group, allows for a wide range of chemical reactions and applications that are not possible with simpler biphenyl derivatives .
特性
分子式 |
C13H8BrFO |
|---|---|
分子量 |
279.10 g/mol |
IUPAC名 |
6-bromo-2-fluoro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
InChIキー |
PQVZCPNJVQGOJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


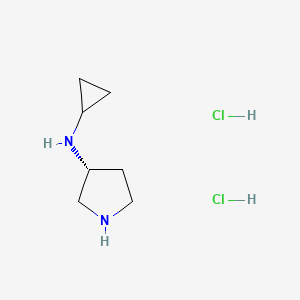
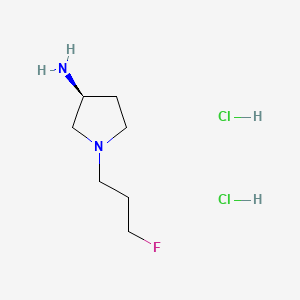
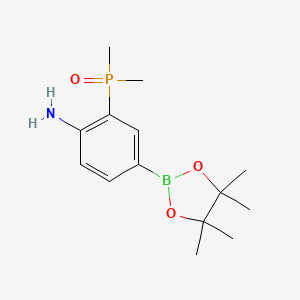
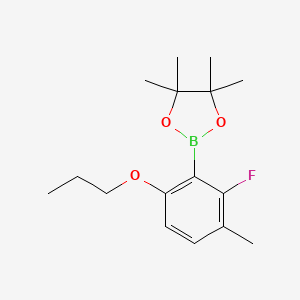

![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
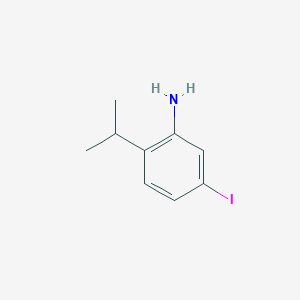


![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
